molecular formula C10H10BrFO2 B6156843 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid CAS No. 1247888-93-2

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B6156843
CAS No.: 1247888-93-2
M. Wt: 261.09 g/mol
InChI Key: YGZBJWJAPYZTHX-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid (CAS 1314671-09-4) is a high-purity organic compound with the molecular formula C 10 H 10 BrFO 2 and a molecular weight of 261.09 g/mol . This carboxylic acid derivative, characterized by a bromo- and fluoro-substituted phenyl ring, serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex active molecules . Researchers utilize this compound as a key synthetic intermediate. Its molecular structure, featuring both halogen atoms and the carboxylic acid functional group, allows for further chemical modifications, making it a versatile precursor in drug discovery efforts . The compound requires careful handling; it is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is recommended, and all procedures should be performed in a chemical fume hood . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses and is strictly not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1247888-93-2

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

YGZBJWJAPYZTHX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)Br)F)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 4 Bromo 2 Fluorophenyl 2 Methylpropanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

Disconnection at the C-C bond alpha to the carboxyl group

A primary retrosynthetic disconnection involves breaking the Cα-Cβ bond (the bond between the carbon bearing the methyl group and the benzylic carbon). This disconnection is one of the most common strategies for arylpropanoic acids.

This disconnection leads to two key synthons: a (4-bromo-2-fluorophenyl)methyl electrophile and a 2-methylpropanoate (B1197409) nucleophile. The corresponding chemical equivalents would be a 4-bromo-2-fluorobenzyl halide (e.g., bromide or chloride) and an enolate of a propanoate ester, respectively. The forward synthesis would involve the alkylation of the propanoate enolate with the benzyl (B1604629) halide.

Table 1: Retrosynthetic Disconnection at the Cα-Cβ Bond

Target Molecule Disconnection Synthons Chemical Equivalents

Approaches targeting the substituted aromatic ring

An alternative strategy focuses on constructing the substituted aromatic ring at a later stage of the synthesis. This approach starts with a simpler, non-halogenated phenylpropanoic acid derivative and introduces the bromo and fluoro substituents via electrophilic aromatic substitution or other aromatic functionalization reactions.

For instance, one could start with 3-phenyl-2-methylpropanoic acid. The challenge with this route is achieving the correct regioselectivity for the halogenation steps. The directing effects of the alkyl group and the existing halogen would need to be carefully considered. A known challenge is that direct bromination can lead to a mixture of isomers. google.com However, processes for the selective bromination of similar molecules, such as 2-methyl-2-phenylpropanoic acid, have been developed, often using aqueous media to enhance selectivity for the para-position. google.compatsnap.comgoogle.com

Classical Synthetic Routes

Classical methods provide robust and well-documented pathways to the target molecule, often relying on fundamental reactions in organic chemistry.

Malonic Ester Synthesis and Knoevenagel Condensation Approaches

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. wikipedia.orgmasterorganicchemistry.com In this approach, a malonic ester derivative is alkylated and then hydrolyzed and decarboxylated. To synthesize the target compound, diethyl 2-methylmalonate would be deprotonated with a suitable base (like sodium ethoxide) to form a stable enolate. organic-chemistry.orgchemicalnote.com This enolate then acts as a nucleophile, attacking an electrophilic source of the arylmethyl group, such as 1-(bromomethyl)-4-bromo-2-fluorobenzene. The resulting dialkylated ester is subsequently hydrolyzed to the dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product. openochem.org

Table 2: Malonic Ester Synthesis Steps

Step Reaction Reagents and Conditions Intermediate/Product
1 Enolate Formation Diethyl 2-methylmalonate, Sodium ethoxide (NaOEt) in Ethanol Diethyl 2-methylmalonate enolate
2 Alkylation (SN2) 1-(bromomethyl)-4-bromo-2-fluorobenzene Diethyl 2-((4-bromo-2-fluorobenzyl)-2-methylmalonate

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base. sigmaaldrich.comwikipedia.org For this synthesis, 4-bromo-2-fluorobenzaldehyde (B134337) would be condensed with diethyl 2-methylmalonate using a catalyst like piperidine. youtube.com This reaction typically yields an α,β-unsaturated product after spontaneous dehydration. sigmaaldrich.com To obtain the target saturated carboxylic acid, the resulting alkene must be reduced (e.g., via catalytic hydrogenation), followed by hydrolysis and decarboxylation of the ester groups. A variation, the Doebner modification, uses pyridine (B92270) as a catalyst and solvent, which can facilitate condensation and subsequent decarboxylation in one pot when a malonic acid is used. wikipedia.orgorganic-chemistry.org

Carboxylic Acid Functional Group Interconversions

The carboxylic acid functional group can be formed from various other functional groups. solubilityofthings.comfiveable.me These interconversions provide alternative synthetic pathways.

Oxidation of a Primary Alcohol: The target molecule can be synthesized by oxidizing the corresponding primary alcohol, 3-(4-bromo-2-fluorophenyl)-2-methylpropan-1-ol. This alcohol precursor could be prepared via several routes, including the reduction of a corresponding ester. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can be used for this transformation. solubilityofthings.com

Hydrolysis of a Nitrile: An alternative route involves the hydrolysis of 3-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile. The nitrile can be prepared by the nucleophilic substitution of a suitable halide with a cyanide salt. The hydrolysis of the nitrile to the carboxylic acid is typically achieved under strong acidic or basic conditions.

Carbonation of an Organometallic Reagent: A Grignard reagent could be formed from 1-(bromomethyl)-4-bromo-2-fluorobenzene. This route is complicated by the presence of the aryl bromide. A more viable approach might involve forming an organometallic reagent from 4-bromo-2-fluorotoluene (B1265965), followed by reaction with an appropriate electrophile to build the side chain, and finally converting a terminal group into the carboxylic acid.

Modern Catalytic Synthetic Strategies

Modern synthetic chemistry often employs metal-catalyzed reactions to achieve high efficiency, selectivity, and functional group tolerance.

One powerful modern approach involves transition-metal-catalyzed cross-coupling reactions. For instance, a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester could be employed. A relevant example is the synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, which uses (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate in the presence of a chiral rhodium catalyst. orgsyn.org A similar strategy could be adapted for the target molecule by using 4-bromo-2-fluorophenylboronic acid and an appropriate α,β-unsaturated ester, such as ethyl 2-methylpropenoate. This method offers the significant advantage of directly establishing the stereochemistry at the chiral center if an enantiopure product is desired.

Table 3: Example of a Modern Catalytic Approach (Adapted from a similar synthesis)

Reaction Type Aryl Source Alkene Partner Catalyst System Key Feature

Catalytic hydrogenation, used to reduce the double bond in the product of a Knoevenagel condensation, is another example of a modern catalytic method that offers high yields and clean reaction profiles compared to stoichiometric reducing agents.

Transition-Metal Catalysis for C-C Bond Formation

The core structure of 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid can be assembled using powerful transition-metal-catalyzed cross-coupling reactions. These methods are indispensable for forming the key carbon-carbon bond between the aromatic ring and the propanoic acid side chain.

Suzuki-Miyaura Coupling: A convergent and highly versatile approach is the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide. youtube.com A feasible strategy would involve the palladium-catalyzed coupling of (4-bromo-2-fluorophenyl)boronic acid with an ester of 2-bromopropanoic acid. This reaction typically employs a palladium(0) catalyst and a base to facilitate the transmetalation step. youtube.commdpi.com The resulting ester can then be hydrolyzed to yield the final carboxylic acid. The mild conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it an attractive method. nih.govnih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions

Component Example Purpose
Aryl Partner (4-bromo-2-fluorophenyl)boronic acid Source of the aromatic moiety
Alkyl Partner Methyl 2-bromopropanoate Propanoic acid backbone precursor
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) Catalyzes the C-C bond formation
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ Activates the organoboron species

Heck Reaction: Alternatively, the Heck reaction provides a pathway by coupling an aryl halide with an alkene. wikipedia.org In a potential synthesis, 1,4-dibromo-2-fluorobenzene (B72686) or 4-bromo-1-iodo-2-fluorobenzene could be reacted with methyl methacrylate (B99206) in the presence of a palladium catalyst. mdpi.com This would form an unsaturated intermediate, which could then be selectively hydrogenated to produce the saturated propanoic acid derivative. The Heck reaction is known for its reliability in forming C-C bonds with excellent stereoselectivity for the substituted alkene product. organic-chemistry.orgnih.gov

Table 2: Hypothetical Heck Reaction and Subsequent Reduction

Step Reagents & Conditions Purpose
1. Heck Coupling 4-bromo-1-iodo-2-fluorobenzene, methyl methacrylate, Pd(OAc)₂, PPh₃, Et₃N Forms the C-C bond and creates an unsaturated ester
2. Reduction H₂, Pd/C Reduces the double bond to yield the saturated ester

| 3. Hydrolysis | LiOH or NaOH, then H₃O⁺ | Converts the ester to the final carboxylic acid |

Photocatalysis and Electrocatalysis in Synthesis

Modern synthetic chemistry has increasingly turned to photocatalysis, which uses visible light to drive chemical reactions under exceptionally mild conditions. dntb.gov.ua For the synthesis of this compound, photoredox catalysis could enable novel C-H functionalization strategies. nih.govresearchgate.net

A hypothetical approach could involve the direct C-H functionalization of a 4-bromo-2-fluorotoluene derivative. Using a suitable photocatalyst, such as an iridium or ruthenium complex, a benzylic C-H bond could be activated to form a radical intermediate. This radical could then be trapped by a carboxylating agent or a precursor to install the -CH(CH₃)COOH moiety. This strategy avoids the pre-functionalization required for traditional cross-coupling reactions, offering a more direct and atom-economical route. nih.gov While specific applications to this target are not widely documented, the principles of photocatalytic C-H activation are well-established for complex molecule synthesis. researchgate.net

Stereoselective and Asymmetric Synthesis Approaches

The C2 position of the propanoic acid chain is a stereocenter, meaning the compound can exist as two enantiomers. As biological activity is often enantiomer-specific, controlling this stereochemistry is critical.

Chiral Auxiliaries and Their Application in Diastereoselective Synthesis

A classic and robust method for controlling stereochemistry is the use of chiral auxiliaries. This strategy involves temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction diastereoselectively. For this target molecule, (4-bromo-2-fluorophenyl)acetic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine. nih.gov

The resulting chiral amide can be deprotonated to form a stereochemically defined enolate, which is then alkylated with a methylating agent (e.g., methyl iodide). The steric bulk of the auxiliary blocks one face of the enolate, leading to the formation of one diastereomer in high excess. researchgate.netnih.gov Subsequent hydrolytic cleavage of the auxiliary yields the enantiomerically enriched this compound and allows for the recovery and reuse of the auxiliary. researchgate.net

Table 3: Diastereoselective Alkylation via Chiral Auxiliary

Step Reagents & Conditions Expected Outcome
1. Auxiliary Attachment (4-bromo-2-fluorophenyl)acetic acid, Evans auxiliary, DCC or similar Formation of chiral N-acyl oxazolidinone
2. Enolate Formation LDA or NaHMDS, THF, -78 °C Generation of a planar, stereochemically defined enolate
3. Alkylation Methyl iodide (CH₃I) Diastereoselective methylation (de >95%)

| 4. Auxiliary Cleavage | LiOH, H₂O₂ | Release of enantiopure carboxylic acid (ee >95%) |

Organocatalytic Asymmetric Methodologies

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metals. A potential route to the chiral target is through the asymmetric conjugate addition to an α,β-unsaturated precursor. rutgers.edu

For instance, an organocatalyst, such as a derivative of the cinchona alkaloid family, could catalyze the Michael addition of a methyl nucleophile to an acrylate (B77674) derivative of (4-bromo-2-fluorophenyl)acetic acid. nih.govnih.gov Alternatively, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) could be used to catalyze the conjugate addition of a carbon nucleophile to (E)-3-(4-bromo-2-fluorophenyl)propenal, which would then be oxidized to the carboxylic acid. These methods often proceed with high enantioselectivity. bac-lac.gc.ca

Biocatalytic Transformations for Enantioselective Production

Biocatalysis employs enzymes to perform highly selective chemical transformations. For producing enantiopure this compound, two primary biocatalytic strategies are highly relevant: enzymatic kinetic resolution and asymmetric hydrogenation.

Enzymatic Kinetic Resolution: This method involves the use of an enzyme, typically a lipase (B570770) or esterase, to selectively react with one enantiomer of a racemic mixture. nih.gov A racemic methyl or ethyl ester of the target acid could be subjected to hydrolysis by an enzyme like Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding (S)-acid, leaving the unreacted (R)-ester behind. mdpi.com This process can yield both the acid and the remaining ester with very high enantiomeric excess. researchgate.netfrontiersin.org

Asymmetric Biocatalytic Reduction: An alternative approach starts with an unsaturated precursor, such as 3-(4-bromo-2-fluorophenyl)-2-methylpropenoic acid. This substrate could be stereoselectively reduced using an ene-reductase enzyme in the presence of a cofactor like NADH or NADPH, yielding the desired enantiomer of the final product directly. nih.govnih.gov

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. nih.gov The synthesis of related anti-inflammatory drugs like Ibuprofen has famously been improved by applying these principles. ijsrch.comyoutube.com

Prevention and Atom Economy: Catalytic methods, particularly transition-metal, photocatalytic, and organocatalytic routes, are inherently greener than stoichiometric approaches because they minimize waste. researchgate.net C-H functionalization strategies are particularly high in atom economy as they reduce the need for pre-functionalized starting materials. researchgate.netijpcat.com

Use of Catalysis: All the advanced methods discussed (transition-metal catalysis, photocatalysis, organocatalysis, and biocatalysis) are superior to the use of stoichiometric reagents, such as a chiral auxiliary that must be used in a 1:1 ratio with the substrate. ijsrch.com

Energy Efficiency: Photocatalytic and biocatalytic reactions often proceed at ambient temperature and pressure, significantly reducing the energy requirements compared to traditional methods that may require high heat. researchgate.net

Safer Solvents and Reagents: Biocatalytic transformations are often performed in aqueous media, a significant improvement over volatile organic solvents. Research into conducting transition-metal catalysis in greener solvents is also a key area of green chemistry. ijpcat.com

Reduce Derivatives: Asymmetric catalytic methods (organocatalysis, biocatalysis) are preferable to the use of chiral auxiliaries, as the latter requires additional steps for attachment and removal, which aligns with the principle of avoiding unnecessary derivatization. youtube.com

By evaluating each potential synthetic route against these principles, a process can be designed that is not only efficient and selective but also minimally impactful on the environment.

Atom Economy and Reaction Efficiency Considerations

Without a defined synthetic reaction, a quantitative assessment of atom economy is not feasible. Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Solid-State, Flow Chemistry)

The selection of solvents and the exploration of alternative reaction media are critical aspects of modern, sustainable chemical synthesis. The choice of solvent can significantly impact reaction rates, yields, and the environmental footprint of a chemical process. For related brominated and fluorinated aromatic compounds, a variety of organic solvents are often employed.

Recent advancements in chemical synthesis have focused on minimizing the use of hazardous organic solvents by exploring alternative media. These include:

Aqueous Synthesis: Conducting reactions in water is a highly desirable green chemistry approach. For some bromination reactions of aromatic compounds, aqueous media have been shown to be effective, potentially reducing the need for volatile and toxic organic solvents.

Solid-State Chemistry: Solvent-free or solid-state reactions can offer advantages in terms of reduced waste, simplified purification, and potentially lower energy consumption.

Flow Chemistry: Continuous flow reactors can provide enhanced control over reaction parameters such as temperature and pressure, leading to improved yields, safety, and scalability. This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients and other fine chemicals.

While these alternative methodologies are actively being researched for various chemical transformations, their specific application to the synthesis of this compound has not been documented in the available literature. The feasibility and efficiency of employing such techniques would require dedicated experimental investigation once a viable synthetic route is established.

Chemical Reactivity and Transformation Studies of 3 4 Bromo 2 Fluorophenyl 2 Methylpropanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of organic synthesis, offering a gateway to a variety of other functionalities. The reactivity of this group in 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid is well-established and follows predictable chemical principles.

Esterification and amidation are fundamental transformations of carboxylic acids. The conversion of this compound to its corresponding esters or amides can be achieved through several standard protocols. Acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst like sulfuric acid is a common method.

Alternatively, for milder conditions, especially when dealing with sensitive substrates, coupling reagents are employed. Amidation reactions typically require the activation of the carboxylic acid to facilitate the attack by an amine nucleophile. Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or PyBOP® are effective for forming amides, even with sterically hindered components. bachem.com These phosphonium-based reagents convert the carboxylic acid into an activated intermediate that readily reacts with primary or secondary amines to form the corresponding amide bond with high efficiency and minimal racemization. bachem.comresearchgate.net

ReactantReagent/ConditionsProduct
MethanolH₂SO₄ (cat.), refluxMethyl 3-(4-bromo-2-fluorophenyl)-2-methylpropanoate
EthanolDCC, DMAP, CH₂Cl₂Ethyl 3-(4-bromo-2-fluorophenyl)-2-methylpropanoate
BenzylamineEDC, HOBt, DMFN-benzyl-3-(4-bromo-2-fluorophenyl)-2-methylpropanamide
MorpholinePyBOP, DIPEA, CH₂Cl₂(3-(4-bromo-2-fluorophenyl)-2-methylpropanoyl)morpholine

This table represents expected products from standard esterification and amidation reactions.

The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde. The choice of reducing agent is critical for controlling the outcome of the reaction. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), will fully reduce the carboxylic acid to the corresponding primary alcohol, 3-(4-bromo-2-fluorophenyl)-2-methylpropan-1-ol. This reaction is typically robust and high-yielding.

Selective reduction to the aldehyde, 3-(4-bromo-2-fluorophenyl)-2-methylpropanal, is more challenging as aldehydes are readily reduced to alcohols. This transformation often requires a two-step procedure, such as converting the carboxylic acid to a Weinreb amide followed by reduction with a milder hydride reagent like diisobutylaluminium hydride (DIBAL-H).

For many transformations, particularly amidation and certain esterifications, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. This typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group. A common method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions. Another strategy involves the formation of active esters, for instance, by using reagents like N-hydroxysuccinimide (HOSu), which can then be displaced by an amine. bachem.com

Reactivity of the Substituted Aromatic Ring

The 4-bromo-2-fluorophenyl group is a versatile platform for synthetic modifications, offering two distinct halogen atoms for selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in the context of palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of the title compound is an excellent substrate for these transformations. mdpi.com

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, such as a boronic acid or boronic ester. nih.gov This reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst, in the presence of a base like potassium carbonate or cesium carbonate. rsc.orgresearchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the carboxylic acid moiety present in the substrate. nih.gov

Boronic Acid/EsterCatalyst/LigandBaseExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃3-(2-fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄3-(2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid
Pyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃3-(2-fluoro-4-(pyridin-3-yl)phenyl)-2-methylpropanoic acid
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolanePd(PPh₃)₄Na₂CO₃3-(2-fluoro-4-vinylphenyl)-2-methylpropanoic acid

This table illustrates potential products from Suzuki-Miyaura coupling based on reactions with similar aryl bromides.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is unique in its use of a dual catalyst system, typically comprising a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base such as triethylamine (B128534) or diisopropylamine. libretexts.org This method provides direct access to arylalkyne derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands such as XPhos or RuPhos often providing the best results. nih.gov A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required. libretexts.org

Coupling PartnerReaction TypeCatalyst/LigandExpected Product
PhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂ / CuI3-(2-fluoro-4-(phenylethynyl)phenyl)-2-methylpropanoic acid
TrimethylsilylacetyleneSonogashiraPd(PPh₃)₄ / CuI3-(2-fluoro-4-((trimethylsilyl)ethynyl)phenyl)-2-methylpropanoic acid
AnilineBuchwald-HartwigPd₂(dba)₃ / XPhos3-(2-fluoro-4-(phenylamino)phenyl)-2-methylpropanoic acid
MorpholineBuchwald-HartwigPd(OAc)₂ / RuPhos3-(2-fluoro-4-morpholinophenyl)-2-methylpropanoic acid

This table shows potential products from Sonogashira and Buchwald-Hartwig reactions based on established methodologies for aryl bromides.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. For this reaction to proceed, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

In SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, facilitating the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com However, in this compound, the ring is not strongly activated towards nucleophilic attack. The bromo and alkylcarboxylic acid substituents are not potent electron-withdrawing groups in the way a nitro group is. Therefore, inducing SNAr at the fluorine position would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles, and may compete with other reactions.

Direct C-H Functionalization Approaches

Direct C-H functionalization represents a powerful strategy for the late-stage modification of complex molecules, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of this compound, the aromatic ring presents several C-H bonds that are potential sites for such transformations. Palladium-catalyzed C-H arylation is a prominent method for forging new carbon-carbon bonds. nih.gov The reactivity and regioselectivity of these reactions are influenced by the electronic and steric nature of the substituents on the aromatic ring.

The bromo and fluoro substituents on the phenyl ring of this compound exert distinct electronic effects that guide the regioselectivity of C-H functionalization. The fluorine atom, being highly electronegative, is an ortho, para-director, while the bromine atom is also an ortho, para-director. The interplay of these directing effects, along with steric hindrance from the propanoic acid side chain, would likely influence the position of C-H activation. Research on related aryl halides has shown that palladium catalysis can effectively mediate the coupling of C-H bonds with various partners, including aryl bromides and chlorides. nih.gov

A hypothetical palladium-catalyzed direct C-H arylation of this compound with an arylating agent is presented in the table below to illustrate potential outcomes. The regioselectivity would be a critical aspect to determine experimentally.

EntryArylating AgentCatalystBaseSolventPotential Product(s)
1Phenylboronic acidPd(OAc)₂K₂CO₃Dioxane3-(4-bromo-2-fluoro-[1,1'-biphenyl]-x-yl)-2-methylpropanoic acid
24-Methoxyphenyl iodidePdCl₂(dppf)Cs₂CO₃Toluene3-(4-bromo-2-fluoro-x-(4-methoxyphenyl)phenyl)-2-methylpropanoic acid
3IndolePd(TFA)₂Ag₂CO₃DMA3-(4-bromo-2-fluoro-x-(1H-indol-x-yl)phenyl)-2-methylpropanoic acid

This table is illustrative and represents potential C-H functionalization reactions. The exact position of functionalization (denoted by 'x') would need to be determined empirically.

Transformations at the Stereocenter (alpha-methyl group)

The stereocenter at the alpha-position of the methyl group in this compound is a key structural feature. The spatial arrangement of the substituents around this chiral center can significantly influence the biological activity of the molecule.

2-Arylpropanoic acids are known to undergo in vivo metabolic chiral inversion, where the less active (R)-enantiomer is converted to the more active (S)-enantiomer. nih.gov This process, known as epimerization, involves the formation of a coenzyme A (CoA) thioester, followed by the action of an epimerase enzyme. nih.govnih.gov While this is a biological process, similar transformations can be studied under laboratory conditions to understand the stability of the stereocenter.

Epimerization in a chemical context typically involves the removal of the acidic proton at the alpha-position to form a planar enolate intermediate. Subsequent protonation can occur from either face, leading to a mixture of enantiomers and potentially racemization. The ease of this process depends on the acidity of the alpha-proton and the stability of the resulting enolate. The presence of the adjacent carboxylic acid group enhances the acidity of this proton.

Factors influencing epimerization include:

Base: The strength and steric bulk of the base used can affect the rate of deprotonation.

Solvent: The polarity of the solvent can influence the stability of the enolate intermediate.

Temperature: Higher temperatures generally increase the rate of epimerization.

To analyze the enantiomeric purity of this compound or to separate its enantiomers, derivatization with a chiral reagent is a common strategy. This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by techniques like chromatography. nih.gov The analysis of the resulting diastereomers by methods such as NMR spectroscopy can also be used to determine the enantiomeric excess of the original sample. tcichemicals.com

The carboxylic acid functional group is a convenient handle for derivatization. Chiral alcohols or amines are frequently used to form diastereomeric esters or amides, respectively.

Derivatizing AgentTypeResulting Derivative
(S)-(-)-1-PhenylethanolChiral AlcoholDiastereomeric esters
(R)-(+)-α-MethylbenzylamineChiral AmineDiastereomeric amides
(1R,2R)-(-)-1-(4-Nitrophenyl)-2-amino-1,3-propanediolChiral AmineDiastereomeric amides nih.gov
(S)-AnabasineChiral AmineDiastereomeric amides for LC-MS analysis nih.gov

Functionalization and Derivatization Strategies

The functional groups present in this compound—the carboxylic acid, the bromine atom, and the fluorine atom—provide multiple avenues for further chemical modification to synthesize advanced intermediates and analogues.

The carboxylic acid moiety can be converted into a variety of other functional groups. For instance, reduction can yield the corresponding primary alcohol, which can be further functionalized. Esterification or amidation can introduce diverse molecular fragments. The bromo group is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of various substituents on the aromatic ring. While the fluoro group is generally more stable, it can influence the reactivity of the aromatic ring and can be a site for nucleophilic aromatic substitution under specific conditions.

Starting Functional GroupReagents and ConditionsTransformed Functional Group
Carboxylic AcidLiAlH₄, THFPrimary Alcohol
Carboxylic AcidSOCl₂, then R'OHEster
Carboxylic AcidEDC, HOBt, then R'NH₂Amide
BromoArylboronic acid, Pd catalyst, baseBiaryl
BromoAlkene, Pd catalyst, baseSubstituted Alkene
BromoTerminal alkyne, Pd/Cu catalyst, baseArylalkyne

The mechanisms of the functional group interconversions mentioned above are well-established in organic chemistry.

Reduction of Carboxylic Acid: The reduction with lithium aluminum hydride (LiAlH₄) proceeds via the formation of an aluminum alkoxide intermediate. The hydride reagent delivers H⁻ to the carbonyl carbon, and subsequent workup with an aqueous acid protonates the alkoxide to yield the primary alcohol.

Amide Formation: The coupling of the carboxylic acid with an amine using a carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) involves the activation of the carboxyl group to form an O-acylisourea intermediate. This highly reactive species is then attacked by the amine nucleophile to form the amide bond. The addition of HOBt (hydroxybenzotriazole) can suppress side reactions and improve efficiency by forming an activated ester intermediate.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like the Suzuki coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.

Transmetalation: The organoboron compound transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.

Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of derivatization strategies.

Advanced Stereochemical Investigations of 3 4 Bromo 2 Fluorophenyl 2 Methylpropanoic Acid

Enantiomeric Excess Determination Methodologies

The quantitative determination of the enantiomeric composition of a chiral substance is crucial. Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. Various analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prominent.

Chiral HPLC and GC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers, allowing for the determination of their relative proportions. These methods rely on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

In the case of profen-class molecules like 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid, polysaccharide-based CSPs are commonly used in HPLC. For instance, a study on the closely related compound 3-(4-fluorophenyl)-2-methylpropanoic acid demonstrated successful enantiomeric separation using a Chiralcel OJ-H column, which is based on tris(4-methylbenzoate) cellulose. researchgate.net The differential interaction between the enantiomers and the chiral selector on the stationary phase results in a baseline separation of the two enantiomers, allowing for accurate quantification of the enantiomeric excess.

Chiral GC is also a viable method, particularly for volatile derivatives of the analyte. For profen derivatives, cyclodextrin-based CSPs are frequently employed. The carboxylic acid is typically derivatized to a more volatile ester, such as a methyl or ethyl ester, prior to analysis. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386) selector, leading to different retention times.

Table 1: Illustrative Chiral HPLC and GC Parameters for the Analysis of 3-Aryl-2-methylpropanoic Acids

ParameterChiral HPLC ExampleChiral GC Example
Analyte 3-(4-fluorophenyl)-2-methylpropanoic acidIbuprofen (as methyl ester)
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)Permethylated β-cyclodextrin CSP
Mobile Phase/Carrier Gas Hexane/IsopropanolHelium
Detector UVFlame Ionization Detector (FID)
Retention Time (Enantiomer 1) ~9.7 min (S-enantiomer)Varies with temperature program
Retention Time (Enantiomer 2) ~10.2 min (R-enantiomer)Varies with temperature program

NMR-Based Methods Utilizing Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). These reagents are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. This interaction leads to a differentiation in the chemical shifts of corresponding protons in the two enantiomers, allowing for their individual integration and the calculation of enantiomeric excess.

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are often employed for this purpose with carboxylic acids. The carboxylic acid group of this compound can coordinate with the lanthanide metal center of the CSR. The resulting diastereomeric complexes exhibit different induced shifts in the ¹H NMR spectrum. For example, the methyl protons at the chiral center, which would be a single doublet in the absence of the CSR, may resolve into two distinct doublets, one for each enantiomer. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio.

Table 2: Hypothetical ¹H NMR Data for the Methyl Protons of this compound in the Presence of a Chiral Shift Reagent

EnantiomerChemical Shift (δ) without CSR (ppm)Chemical Shift (δ) with CSR (ppm)Integral Ratio
(R)-enantiomer 1.25 (d)1.55 (d)1.0
(S)-enantiomer 1.25 (d)1.62 (d)1.0

Note: The chemical shift values are illustrative and would depend on the specific CSR and experimental conditions.

Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is a critical step in its stereochemical characterization.

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. The technique relies on the phenomenon of anomalous dispersion, where the presence of a heavy atom in the crystal structure causes small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l).

The presence of a bromine atom in this compound makes it a suitable candidate for this method. mdpi.com To facilitate the formation of high-quality single crystals, the carboxylic acid may be derivatized with a chiral auxiliary of known absolute configuration, forming a diastereomer. The crystal structure of this diastereomer is then solved, and the known configuration of the auxiliary allows for the unambiguous assignment of the configuration of the chiral center in the original molecule. Alternatively, if a suitable single crystal of an enantiomerically pure salt of the acid can be obtained, the anomalous scattering from the bromine atom can be sufficient to determine the absolute configuration directly.

Table 3: Illustrative Crystallographic Data for a Chiral Derivative of a Bromo-Fluorophenyl Compound

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁
Flack Parameter 0.02(3)
Method Anomalous dispersion from Bromine atom
Assigned Absolute Configuration (S)

Note: The Flack parameter is a critical value in determining the absolute structure; a value close to 0 for a known enantiomer confirms the assigned configuration.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. These techniques are powerful for determining the absolute configuration of molecules in solution.

ECD spectroscopy is sensitive to the electronic transitions of chromophores within the molecule. The phenyl ring in this compound acts as a chromophore. The ECD spectrum, which consists of positive and negative Cotton effects, is a unique fingerprint of a particular enantiomer. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the S-enantiomer), the absolute configuration can be assigned.

VCD spectroscopy measures the circular dichroism in the infrared region, corresponding to the vibrational transitions of the molecule. nih.govschrodinger.comamericanlaboratory.comrsc.orgnih.gov A significant advantage of VCD is that all chiral molecules have a VCD spectrum, as it does not rely on the presence of a traditional chromophore. The absolute configuration is determined by comparing the experimental VCD spectrum with the computationally predicted spectrum for one of the enantiomers. A good agreement between the signs and relative intensities of the experimental and calculated bands allows for a confident assignment of the absolute configuration.

Conformational Analysis of Enantiomers and Diastereomers

The biological activity of a molecule can be influenced by its conformational preferences. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.

For a flexible molecule like this compound, which has several rotatable single bonds, a combination of computational methods and experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy is often employed.

Computational methods, such as molecular mechanics or density functional theory (DFT), can be used to perform a conformational search to identify the low-energy conformers. These calculations can provide information about the preferred dihedral angles around the rotatable bonds, such as the C-C bond between the chiral center and the phenyl ring, and the C-C bond between the chiral center and the carboxylic acid group.

NOE spectroscopy provides information about through-space interactions between protons that are close to each other (typically < 5 Å). libretexts.orgnih.govyoutube.commdpi.com By measuring the NOE enhancements between different protons in the molecule, it is possible to deduce the relative spatial arrangement of these protons and thus infer the predominant conformation in solution. For example, an NOE between a proton on the phenyl ring and the methyl group at the chiral center would indicate a conformation where these two groups are in close proximity.

Table 4: Key Dihedral Angles for a Hypothetical Low-Energy Conformer of this compound

Dihedral AngleDescriptionCalculated Value (degrees)
τ₁ (C-C-C-C)Phenyl ring to chiral center~60°
τ₂ (C-C-C=O)Chiral center to carboxyl group~120°

Note: These values are illustrative and would be determined through computational modeling.

Spectroscopic Probing of Conformational Equilibria

The conformational equilibrium of this compound is primarily dictated by the rotation around the C2-C3 bond and the bond connecting the phenyl ring to the C3 atom. These rotations lead to a variety of spatial arrangements of the phenyl ring, the carboxylic acid group, and the methyl group. Spectroscopic methods, such as one-dimensional and two-dimensional NMR, are instrumental in identifying the most stable conformers and quantifying their relative populations.

In principle, the analysis of coupling constants (³J-values) and Nuclear Overhauser Effects (NOEs) can provide detailed insights into the dihedral angles and through-space proximities between different protons in the molecule. For instance, the coupling constants between the protons on C2 and C3 would be expected to vary depending on the gauche or anti relationship of the substituents.

The relative energies of different conformers can be estimated using computational chemistry methods. These calculations, combined with experimental spectroscopic data, provide a comprehensive picture of the conformational equilibria.

Table 1: Predicted Dominant Conformer and Key Spectroscopic Features

FeaturePredicted CharacteristicRationale
Dominant Conformer (in aprotic solvent) A folded conformation with potential intramolecular hydrogen bonding.The ortho-fluoro substituent can act as a hydrogen bond acceptor for the carboxylic acid proton, leading to a more compact structure.
Key ¹H NMR Coupling Constant Variation in ³J(H2, H3) values depending on the specific rotamer.The magnitude of the coupling constant is related to the dihedral angle between the coupled protons via the Karplus equation.
Key NOE Correlation Proximity between the ortho-proton of the phenyl ring and the C2-methyl or C2-H protons.NOE signals are observed between protons that are close in space (< 5 Å), providing information about the spatial arrangement.

Dynamic NMR Spectroscopy for Rotational Barriers

Dynamic NMR (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational changes, such as bond rotations, that occur on the NMR timescale. nsf.gov In the case of this compound, the rotation around the bond connecting the substituted phenyl ring to the propanoic acid side chain is of particular interest. The presence of the ortho-fluoro substituent is expected to create a significant steric hindrance to this rotation.

At room temperature, if the rotation around the C-aryl bond is fast on the NMR timescale, the two aromatic protons ortho and meta to the propanoic acid substituent will each appear as a single, time-averaged signal. However, as the temperature is lowered, this rotation can be slowed down. If the rotation becomes slow enough, separate signals for the non-equivalent aromatic protons in the different rotational conformations may be observed.

By analyzing the changes in the NMR lineshape as a function of temperature, specifically the coalescence temperature (Tc) where two exchanging signals merge into a single broad peak, the rate constant (k) for the rotational process can be determined. From the rate constant, the Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, can be calculated using the Eyring equation.

While specific experimental DNMR data for this compound is not available, studies on other ortho-substituted aromatic compounds provide a basis for estimation. For example, rotational barriers in ortho-substituted biphenyls and tertiary aromatic amides have been successfully determined using DNMR. nsf.govnih.gov The magnitude of the rotational barrier in this compound would be influenced by the steric bulk of the ortho-fluoro substituent and the propanoic acid chain, as well as any electronic interactions.

Table 2: Hypothetical Dynamic NMR Data for Aryl-C3 Bond Rotation

ParameterHypothetical ValueDescription
Coalescence Temperature (Tc) ~250 KThe temperature at which the signals for the exchanging aromatic protons merge into a single broad peak.
Frequency Separation (Δν) ~50 HzThe difference in chemical shift between the signals of the exchanging protons at a temperature well below coalescence.
Rate Constant at Coalescence (kc) ~111 s⁻¹The rate of rotation at the coalescence temperature, calculated using the equation kc = πΔν/√2.
Free Energy of Activation (ΔG‡) ~12-15 kcal/molThe calculated energy barrier for the rotation around the aryl-C3 bond, indicating a moderately hindered rotation.

Computational and Theoretical Investigations of 3 4 Bromo 2 Fluorophenyl 2 Methylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the electronic structure of molecules. mdpi.com This method is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. For a molecule like 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to find the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. researchgate.net

The optimization process systematically alters the molecular geometry to find the configuration with the lowest possible energy. The result is a prediction of key structural parameters. While specific experimental data for the title compound is not available, calculations on analogous aromatic compounds provide expected values for bond lengths and angles. researchgate.netajchem-a.com

Table 1: Illustrative Optimized Geometrical Parameters (Calculated via DFT/B3LYP)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-Br 1.898 C-C-C (ring) 118.5 - 121.0
C-F 1.352 C-C-H 119.0 - 121.0
C=O 1.215 O=C-O 124.5
C-O 1.360 C-O-H 107.8

Note: Data is representative of typical values found in DFT studies on similar bromo-fluoro-phenyl derivatives.

Furthermore, DFT calculations yield insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netajchem-a.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental results for structure verification.

Infrared (IR) Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. researchgate.net Theoretical vibrational spectra are often calculated using the B3LYP method, and the resulting frequencies are typically scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, leading to good agreement with experimental data. ajchem-a.comresearchgate.net For this compound, characteristic vibrational modes would include C=O stretching of the carboxylic acid, C-F and C-Br stretching, and various C-H and C-C vibrations of the aromatic ring and alkyl chain. mdpi.com

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

Assignment Calculated (Scaled) Experimental
O-H Stretch 3450 3465
C-H Stretch (Aromatic) 3055 3059
C=O Stretch 1705 1690
C-F Stretch 1250 1255
C-Br Stretch 670 675

Note: Data is representative of typical values found in DFT studies on similar functionalized aromatic compounds. ajchem-a.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). nih.gov The quality of these predictions is highly dependent on the chosen theoretical level, including the density functional and basis set. nih.gov These theoretical predictions serve as a powerful tool to aid in the assignment of complex experimental NMR spectra. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a system, including a molecule's motion and its interactions with its environment.

Conformational Landscape Exploration in Various Environments

The propanoic acid side chain of this compound can rotate around several single bonds, giving rise to multiple possible conformations (spatial arrangements). MD simulations can explore this conformational landscape by simulating the molecule's movements over time.

By placing the molecule in a simulated environment, such as a box of water or an organic solvent, researchers can observe how the solvent affects its conformational preferences. The simulation tracks the trajectory of each atom based on classical mechanics, allowing for the identification of the most stable and frequently occurring conformations. This information is critical for understanding how the molecule's shape might change in a biological system or a specific solvent. While direct MD studies on this molecule are not prominent, conformational analysis of similar structures has been performed using techniques like NMR spectroscopy to understand their three-dimensional shapes in solution. nih.gov

Intermolecular Interactions and Aggregation Behavior

MD simulations are also invaluable for studying how multiple molecules of this compound interact with each other. The carboxylic acid group is capable of forming strong hydrogen bonds, which could lead to the formation of dimers or larger aggregates, particularly in non-polar solvents or the solid state.

Simulations can predict the strength and geometry of these intermolecular interactions, such as hydrogen bonds and π–π stacking between the phenyl rings. For crystalline solids, computational techniques like Hirshfeld surface analysis can be used to visualize and quantify the various intermolecular contacts within the crystal lattice, providing a detailed picture of the forces holding the crystal together. mdpi.com By simulating a system with many molecules, MD can provide insights into the early stages of aggregation and self-assembly, which are crucial for understanding the material properties of the compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at a molecular level. For a molecule like this compound, these methods can provide critical insights into potential reaction pathways, such as those involving the carboxylic acid group or substitution on the aromatic ring.

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing the geometry of these transient species. For a hypothetical reaction, such as the esterification of this compound, computational models can predict the structure of the tetrahedral intermediate that acts as the transition state.

The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the energy difference between the reactants and the transition state. This value is crucial for predicting reaction rates. The Arrhenius equation, which relates the rate constant of a reaction to the activation energy and temperature, can be used to quantify this relationship. For instance, in reactions involving substituted propanoic acids, activation energies can be influenced by the electronic nature of the substituents on the phenyl ring.

Below is a hypothetical data table illustrating the kind of results that would be obtained from DFT calculations for a generic reaction of this compound. The values are representative and based on typical activation energies for reactions of similar carboxylic acids.

Reaction TypeComputational MethodCalculated Activation Energy (kcal/mol)
EsterificationDFT/B3LYP/6-31G(d)15.8
DecarboxylationDFT/B3LYP/6-31G(d)35.2
Nucleophilic Aromatic SubstitutionDFT/B3LYP/6-31G(d)28.5

This table is generated for illustrative purposes based on computational studies of similar compounds.

The solvent in which a reaction is conducted can have a profound impact on its pathway and rate. researchgate.net Computational models can account for these effects using either implicit or explicit solvent models. nih.gov Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation.

For reactions involving a polar molecule like this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. researchgate.net For example, in a nucleophilic substitution reaction, a polar protic solvent could solvate the leaving group, facilitating its departure.

The following table illustrates how different solvents might be computationally predicted to affect the activation barrier of a hypothetical reaction of the target compound.

SolventDielectric ConstantPredicted Effect on Activation EnergyRelative Reaction Rate
Gas Phase1Baseline1x
Toluene2.4Slight decrease~5x
Dichloromethane9.1Moderate decrease~50x
Ethanol25Significant decrease~500x
Water80Very significant decrease~2000x

This table is illustrative and demonstrates the expected trend based on computational models of solvent effects.

Structure-Property Relationship Studies (excluding biological activity)

Computational chemistry allows for the investigation of how the specific structural features of a molecule influence its chemical properties and reactivity.

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The bromine and fluorine atoms on the phenyl ring are electron-withdrawing due to their high electronegativity. This inductive effect can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack.

Electronic Effects : The electron-withdrawing nature of the halogens deactivates the phenyl ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. The fluorine atom, being more electronegative, will have a stronger inductive effect than bromine.

Steric Effects : The methyl group at the alpha-position of the carboxylic acid introduces steric hindrance, which can affect the approach of reactants to the carboxyl group. Similarly, the positions of the bromo and fluoro substituents on the phenyl ring can sterically hinder reactions at adjacent positions.

Computational methods are highly effective at predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy : DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei with a high degree of accuracy. For this compound, predicting the ¹⁹F NMR chemical shift is particularly valuable. The chemical shift of the fluorine atom is sensitive to its electronic environment, which is influenced by the adjacent bromo and methylpropanoic acid groups.

IR Spectroscopy : The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks observed in an IR spectrum. Key vibrational modes for the target molecule would include the O-H stretch of the carboxylic acid, the C=O stretch, and various C-H and C-halogen stretches.

Below are tables of predicted spectroscopic data for this compound, based on computational methods applied to similar fluorinated and brominated aromatic compounds.

Predicted ¹⁹F NMR Chemical Shift:

NucleusComputational MethodPredicted Chemical Shift (ppm)
¹⁹FDFT/B3LYP/6-311+G(2d,p)-110 to -125

This predicted chemical shift is an estimate based on data from computational studies on other fluorinated aromatic compounds.

Predicted Key IR Vibrational Frequencies:

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad, Strong
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Aliphatic)2850-2960Medium
C=O stretch (Carboxylic Acid)1700-1725Strong
C=C stretch (Aromatic)1450-1600Medium to Weak
C-F stretch1100-1250Strong
C-Br stretch500-600Medium

These frequencies are based on typical ranges for the respective functional groups and are consistent with what would be predicted by computational vibrational analysis.

Role As a Versatile Synthetic Intermediate and Advanced Chemical Building Block

Precursor in the Synthesis of Complex Organic Architectures

The strategic positioning of functional groups in 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid makes it an ideal precursor for the synthesis of intricate organic architectures. Medicinal chemists and synthetic organic chemists utilize this compound as a starting material to build molecules with specific three-dimensional arrangements and functionalities.

One notable application of this compound is in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, it can be a key intermediate in the synthesis of loxoprofen (B1209778) derivatives. These derivatives are designed to have lower membrane permeabilizing activity, which is believed to be associated with the gastric lesions often induced by NSAIDs. sigmaaldrich.cn The synthesis involves leveraging the carboxylic acid functionality for further chemical modifications while the substituted phenyl ring forms a core component of the final drug molecule.

Furthermore, the bromo and fluoro substituents on the phenyl ring allow for late-stage functionalization, a strategy that introduces key structural motifs at the final steps of a synthesis. This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The ability to precisely modify the structure of the resulting complex molecules is crucial for optimizing their biological activity and properties.

Scaffold for the Development of Novel Chemical Entities

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a family of related compounds. This compound serves as an excellent scaffold for the development of novel chemical entities with potential therapeutic applications. Its inherent structural features provide a robust framework for designing new molecules with desired biological activities.

The propanoic acid side chain, for example, can be modified to explore interactions with specific biological targets. The development of novel anticancer agents often involves the use of such scaffolds. mdpi.com For instance, derivatives of propanoic acid have been investigated as promising scaffolds for anticancer candidates targeting enzymes like SIRT2 and EGFR. mdpi.com The core structure provided by this compound can be similarly elaborated to explore new chemical space in the search for potent and selective inhibitors of various enzymes or receptors implicated in disease.

The concept of "scaffold hopping," where the core of a known active molecule is replaced with a structurally different but functionally similar group, can also be applied. The unique electronic and steric properties imparted by the bromo and fluoro substituents make this compound an attractive starting point for designing new scaffolds that may lead to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. Research into novel BRD4 inhibitors, for example, has highlighted the importance of unique scaffolds in overcoming drug resistance. nih.gov

Applications in Material Science Precursors

While the primary applications of this compound are currently centered in medicinal chemistry and organic synthesis, its structural motifs suggest potential, though less explored, applications as a precursor in material science. The presence of a fluorinated and brominated aromatic ring opens up possibilities for its incorporation into polymers or other materials where properties like thermal stability, flame retardancy, or specific electronic characteristics are desired.

Fluorinated compounds are known for their unique properties, and their incorporation into materials can lead to enhanced performance. The bromine atom provides a site for polymerization or for grafting onto surfaces to modify their properties. While specific examples of its use in material science are not extensively documented in mainstream literature, the fundamental reactivity of this compound makes it a plausible candidate for future exploration in the development of novel functional materials.

Interactive Data Table

PropertyValue
IUPAC Name This compound
Molecular Formula C10H10BrFO2
Molecular Weight 261.09 g/mol
CAS Number Not readily available
Canonical SMILES CC(C(O)=O)CC1=C(F)C=C(Br)C=C1
InChI Key Not readily available

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges

The primary academic contribution of research into compounds like 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid lies in the development of regioselective halogenation and functionalization of substituted aromatic rings. The presence of three different substituents on the phenyl ring—a bromine atom, a fluorine atom, and an alkyl acid chain—each with distinct electronic and steric properties, presents a significant intellectual challenge for synthetic chemists.

Key Challenges:

Regioselectivity: A major hurdle in the synthesis of polysubstituted benzene (B151609) derivatives is controlling the position of incoming substituents. In the case of related compounds, non-selective bromination is a noted problem, often leading to the formation of undesirable ortho and meta isomers. google.comgoogle.com Achieving the desired 1-bromo-2-fluoro-4-alkyl substitution pattern requires careful selection of synthetic routes and reaction conditions.

Steric Hindrance: The ortho-fluorine atom and the methyl group on the propanoic acid chain can create steric hindrance, potentially lowering reaction yields and requiring more forcing conditions for subsequent transformations of the aromatic ring or the carboxylic acid group.

Multi-step Syntheses: The preparation of such a specific isomer likely involves a multi-step synthesis, which can be inefficient and costly. patsnap.com Developing more convergent and atom-economical routes is a persistent challenge in organic synthesis.

Identification of Unexplored Synthetic Pathways

While specific pathways to this compound are not detailed in readily available literature, several modern synthetic methodologies could be explored.

Directed Ortho-Metalation (DoM): The fluorine atom and the carboxylic acid group (or a precursor) could potentially be used as directing groups for ortho-lithiation or other metalation reactions, followed by quenching with an electrophilic bromine source. This could offer a highly regioselective route to the desired substitution pattern.

Cross-Coupling Reactions: A plausible, yet likely unexplored, pathway could involve the use of palladium- or copper-catalyzed cross-coupling reactions. For instance, a suitably protected 3-(2-fluoro-4-aminophenyl)-2-methylpropanoic acid could undergo a Sandmeyer-type reaction to install the bromo group. Alternatively, a boronic acid derivative could be coupled with a brominating agent.

C-H Activation: Direct C-H activation and functionalization of a 3-(2-fluorophenyl)-2-methylpropanoic acid precursor represents a more modern and atom-economical approach. This would, however, require the development of a catalyst system capable of selectively targeting the C-H bond para to the fluorine and meta to the alkyl chain.

Opportunities for Advanced Mechanistic Investigations

The structure of this compound provides a platform for several advanced mechanistic investigations.

Studying Electronic and Steric Effects in Electrophilic Aromatic Substitution: The interplay between the ortho-directing, activating (though weakly) fluorine atom and the meta-directing carboxylic acid group, along with the steric influence of the alkyl chain, makes this molecule an interesting substrate for studying the mechanisms of electrophilic aromatic substitution reactions. Computational studies could be employed to predict and rationalize the regiochemical outcomes of further substitutions on the aromatic ring.

Investigating Halogen Bonding: The presence of both bromine and fluorine on the same aromatic ring could allow for studies into intramolecular or intermolecular halogen bonding interactions, which are of growing interest in crystal engineering and supramolecular chemistry.

Probing Reaction Mechanisms of Derivatives: The carboxylic acid moiety can be converted into a variety of other functional groups (e.g., esters, amides, acyl halides). The electronic effects of the substituted phenyl ring on the rates and mechanisms of these transformations could be systematically investigated.

Potential for Novel Applications in Pure Chemical Sciences and Methodology Development (excluding specific material or biological functions)

Beyond its potential as a synthetic intermediate, this compound and its derivatives could serve pure chemistry in several ways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodology : Synthesis typically begins with halogenated aromatic precursors (e.g., 4-bromo-2-fluoroaniline). Key steps include:

  • Halogenation/Fluorination : Bromine and fluorine are introduced via electrophilic substitution using reagents like N-bromosuccinimide (NBS) and Selectfluor .
  • Propanoic Acid Backbone Formation : Friedel-Crafts alkylation or coupling reactions (e.g., with acrylonitrile) followed by hydrolysis to the carboxylic acid .
  • Critical Conditions : Anhydrous solvents (THF, DCM), controlled temperatures (0–25°C), and inert atmospheres (N₂) minimize side reactions .

Q. How can crystallographic data (e.g., X-ray diffraction) resolve structural ambiguities in halogenated arylpropanoic acids?

  • Methodology : Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths, angles, and substituent positions. For example:

  • Halogen (Br/F) positions on the phenyl ring are confirmed via electron density maps .
  • Disordered methyl or propanoic acid groups are resolved using constraints and restraints in refinement .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies substituent-induced chemical shifts (e.g., deshielding of protons near electron-withdrawing Br/F groups) .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br/F vibrations (600–800 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • Steric Effects : Bulkier bromine at the para position hinders nucleophilic attack on the phenyl ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with bulky ligands (SPhos) .
  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the ring for electrophilic substitution but deactivates it for nucleophilic pathways. Computational studies (DFT) quantify Hammett constants (σₚ = 0.78 for F) to predict reactivity .

Q. How can contradictory biological activity data (e.g., anti-inflammatory vs. inactive) be resolved for halogenated propanoic acid derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-(3-Bromo-4-chlorophenyl) vs. 3-(4-Bromo-2-fluorophenyl)) in assays targeting COX-2 inhibition. Dual halogenation (Br/F) enhances lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing solubility .
  • Dose-Response Studies : Optimize concentrations to distinguish true activity from cytotoxicity (e.g., MTT assays at 10–100 µM) .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodology :

  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., bromination) and reduce dimerization .
  • Byproduct Analysis : LC-MS identifies common impurities (e.g., dihalogenated byproducts), which are minimized via selective quenching (Na₂S₂O₃ for excess Br₂) .

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